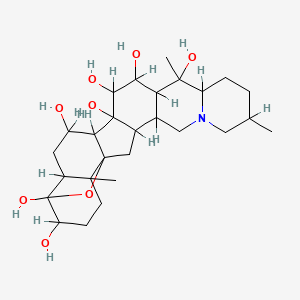
Germin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germin is a protein found in plants, particularly known for its role in plant development and stress responses. It belongs to the cupin superfamily, which is characterized by a conserved tertiary structure. This compound was first identified in wheat embryos as a marker for germination. It is known for its enzymatic activities, including oxalate oxidase and superoxide dismutase, which are crucial for plant defense mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of germin involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism is cultured under optimal conditions to express the this compound protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize protein yield. After fermentation, the this compound protein is extracted and purified using techniques like affinity chromatography and high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Germin undergoes several types of chemical reactions, primarily involving its enzymatic activities. These include:
Common Reagents and Conditions:
Oxalate Oxidase Activity: Requires oxalate as a substrate and typically occurs in the presence of oxygen.
Superoxide Dismutase Activity: Involves superoxide radicals and requires metal ions such as manganese or copper for catalytic activity.
Major Products:
Oxalate Oxidase Reaction: Carbon dioxide and hydrogen peroxide.
Superoxide Dismutase Reaction: Hydrogen peroxide.
Applications De Recherche Scientifique
Germin has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study enzymatic mechanisms and protein structure-function relationships.
Mécanisme D'action
Germin exerts its effects through its enzymatic activities:
Oxalate Oxidase Activity: Catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide.
Superoxide Dismutase Activity: Converts superoxide radicals to hydrogen peroxide, thereby protecting cells from oxidative damage.
Molecular Targets and Pathways: this compound targets oxalate and superoxide radicals. The pathways involved include the oxidative stress response and detoxification pathways in plants .
Comparaison Avec Des Composés Similaires
Germin is unique due to its dual enzymatic activities (oxalate oxidase and superoxide dismutase), which are not commonly found together in other proteins. Similar compounds include:
Oxalate Oxidase Proteins: Found in other plant species but typically lack superoxide dismutase activity.
Superoxide Dismutase Proteins: Present in various organisms but do not exhibit oxalate oxidase activity.
This compound’s combination of these activities makes it a versatile and valuable protein for both scientific research and industrial applications.
Propriétés
Numéro CAS |
508-65-6 |
|---|---|
Formule moléculaire |
C27H43NO8 |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol |
InChI |
InChI=1S/C27H43NO8/c1-12-4-5-17-24(3,33)19-13(11-28(17)10-12)14-9-25-21(26(14,34)22(32)20(19)31)15(29)8-16-23(25,2)7-6-18(30)27(16,35)36-25/h12-22,29-35H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17-,18-,19+,20+,21+,22-,23-,24+,25+,26-,27+/m0/s1 |
Clé InChI |
RNPABQVCNAUEIY-YFHOBTAISA-N |
SMILES |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H](C[C@H]7[C@@]5(CC[C@@H]([C@@]7(O6)O)O)C)O)(C)O |
SMILES canonique |
CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(CC7C5(CCC(C7(O6)O)O)C)O)(C)O |
Pictogrammes |
Irritant |
Synonymes |
germin Nectarin I protein, Nicotiana Nectarin I protein, tobacco |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















